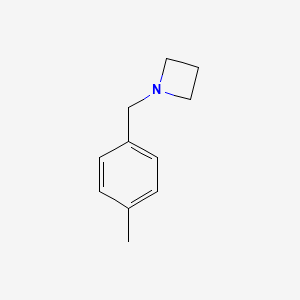
Methyl 2-(4-(methylthio)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(methylthio)phenoxy)acetate is an organic compound with the molecular formula C10H12O3S. It is a yellow to colorless oil and is known for its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(methylthio)phenoxy)acetate typically involves the reaction of 4-(methylthio)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(methylthio)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-(4-(methylthio)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-(methylthio)phenoxy)acetate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenoxy)acetate
- Methyl 2-(4-chlorophenoxy)acetate
- Methyl 2-(4-nitrophenoxy)acetate
Uniqueness
Methyl 2-(4-(methylthio)phenoxy)acetate is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds .
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-(4-methylsulfanylphenoxy)acetate |
InChI |
InChI=1S/C10H12O3S/c1-12-10(11)7-13-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
JPKJSPASKXOVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)

![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)
